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Compound of Interest

Compound Name: 3-Hexenoic acid, butyl ester, (Z)-

Cat. No.: B3279660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for butyl (Z)-3-hexenoate. Due to the limited availability of published experimental spectra for

this specific compound, this document presents predicted values based on established

principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS), supplemented with comparative data from its saturated analog, butyl

hexanoate. This guide is intended to assist researchers in the identification and

characterization of butyl (Z)-3-hexenoate.

Chemical Structure and Properties
IUPAC Name: Butyl (Z)-3-hexenoate

Synonyms: Butyl cis-3-hexenoate

CAS Number: 69668-84-4[1]

Molecular Formula: C₁₀H₁₈O₂[1]

Molecular Weight: 170.25 g/mol [1]

Predicted Spectroscopic Data
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The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for butyl

(Z)-3-hexenoate. These predictions are based on the analysis of its chemical structure and

comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Butyl (Z)-3-hexenoate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.5 m 2H H-3, H-4 (vinylic)

~4.1 t 2H O-CH₂-CH₂-CH₂-CH₃

~3.1 d 2H H-2 (allylic)

~2.0 m 2H H-5 (allylic)

~1.6 m 2H O-CH₂-CH₂-CH₂-CH₃

~1.4 m 2H O-CH₂-CH₂-CH₂-CH₃

~0.9 t 3H O-CH₂-CH₂-CH₂-CH₃

~0.9 t 3H H-6

Note: The chemical shifts of the vinylic protons (H-3 and H-4) are expected to be in the

downfield region due to the double bond. The cis-coupling constant (J) between these protons

is anticipated to be in the range of 10-12 Hz. The protons on the carbon adjacent to the

carbonyl group (H-2) are shifted downfield due to the electron-withdrawing effect of the

carbonyl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for Butyl (Z)-3-hexenoate
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Chemical Shift (ppm) Assignment

~172 C=O (ester carbonyl)

~130 C-4 (vinylic)

~122 C-3 (vinylic)

~64 O-CH₂

~35 C-2

~31 O-CH₂-CH₂

~21 C-5

~19 O-CH₂-CH₂-CH₂

~14 C-6

~14 O-CH₂-CH₂-CH₂-CH₃

Note: The carbonyl carbon of the ester group is expected to have the highest chemical shift.

The two sp² hybridized carbons of the double bond will appear in the olefinic region of the

spectrum.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Butyl (Z)-3-hexenoate

Wavenumber (cm⁻¹) Intensity Assignment

~3010 Medium =C-H stretch (vinylic)

2960-2850 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1655 Medium C=C stretch (cis-alkene)

~1160 Strong C-O stretch (ester)

~720 Medium
=C-H bend (cis-alkene, out-of-

plane)
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Note: The most characteristic peak in the IR spectrum of an ester is the strong C=O stretching

absorption around 1740 cm⁻¹. The presence of the C=C double bond will give rise to a medium

intensity stretching absorption around 1655 cm⁻¹ and a characteristic out-of-plane bending

absorption for the cis-substituted alkene.

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments for Butyl (Z)-3-hexenoate (Electron

Ionization)

m/z Interpretation

170 Molecular ion [M]⁺

113 [M - C₄H₉O]⁺ (Loss of butoxy radical)

99 [CH₃CH₂CH=CHCH₂CO]⁺

73 [COOC₄H₉]⁺

57 [C₄H₉]⁺ (Butyl cation)

41 [C₃H₅]⁺ (Allyl cation)

Note: In electron ionization mass spectrometry, the molecular ion peak at m/z 170 is expected.

Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty

rearrangement. The presence of the double bond can also influence the fragmentation

pathways.

Experimental Protocols
The following sections detail the general procedures for obtaining NMR, IR, and MS spectra for

a liquid sample like butyl (Z)-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[2] Chloroform-d is a common

choice for non-polar organic molecules.
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Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300, 400, or

500 MHz).

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay

of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts

(typically 0-12 ppm).

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the

lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a

longer acquisition time are typically required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two

salt plates (e.g., NaCl or KBr) to form a thin film.[3][4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is recorded. The instrument passes a beam of infrared radiation

through the sample and measures the amount of radiation absorbed at each wavelength.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is typically

plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a

direct insertion probe or through a gas chromatograph (GC-MS) for separation from any

impurities.
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Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV).[5][6] This causes the molecules to ionize

and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like butyl (Z)-3-hexenoate.

Sample Preparation Spectroscopic Analysis Data Interpretation

Synthesis & Purification of
Butyl (Z)-3-hexenoate

Dissolve in
Deuterated Solvent

Prepare Neat
Liquid Film

Direct Infusion or
GC Injection

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer

Mass Spectrometer
(EI)

NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of butyl (Z)-3-hexenoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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